Home > Products > Screening Compounds P66654 > 3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one
3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one - 1255948-73-2

3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Catalog Number: EVT-12421077
CAS Number: 1255948-73-2
Molecular Formula: C21H29BrN2O2
Molecular Weight: 421.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a complex organic compound that belongs to the class of diazaspiro compounds. It has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly as a dual endothelin and angiotensin receptor antagonist, which may have implications in treating various cardiovascular and renal disorders. The compound's structure incorporates a spirocyclic framework, which is significant for its biological activity.

Source

This compound is often referenced in pharmaceutical research and development contexts, particularly in patents related to novel therapeutic agents. Notably, it has been associated with research from institutions like MSN Laboratories and has appeared in various scientific publications and patent filings that discuss its synthesis and applications in medicine .

Classification

The compound can be classified as:

  • Chemical Class: Diazaspiro compounds
  • Therapeutic Class: Dual endothelin and angiotensin receptor antagonists
  • Molecular Formula: C18H23BrN2O
Synthesis Analysis

Methods

The synthesis of 3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one involves several key steps:

  1. Formation of the Spirocyclic Structure: The initial step typically involves the reaction of appropriate amines with carbonyl compounds to form the diazaspiro framework.
  2. Bromination: The introduction of the bromine substituent on the aromatic ring can be achieved through electrophilic aromatic substitution, using bromine or brominating agents in suitable solvents.
  3. Alkylation: The ethoxymethyl group is introduced via alkylation reactions involving ethoxymethyl chloride or similar reagents.
  4. Final Coupling: The final product is obtained by coupling the spiro compound with the bromo-substituted phenyl group.

Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of 3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one features:

  • A spirocyclic framework consisting of two nitrogen atoms integrated into a non-linear carbon skeleton.
  • An ethoxymethyl group attached to a phenyl ring that carries a bromine atom.

Data

Key structural data include:

  • Molecular Weight: Approximately 364.29 g/mol
  • Canonical SMILES: CCCCCN1C(=O)C2(C1=NN(C2)C)C(C=C(C)C)C(COC)C(=CC=C(C)Br)

This data facilitates computational modeling and further studies on reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for diazaspiro compounds:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Cyclization Reactions: Under certain conditions, the compound may engage in cyclization reactions to form more complex cyclic structures.
  3. Hydrolysis: The ethoxymethyl group can be hydrolyzed under acidic or basic conditions to yield hydroxymethyl derivatives.

Technical details such as reaction kinetics and mechanisms are essential for understanding how these transformations occur .

Mechanism of Action

Process

The mechanism of action for 3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one primarily involves its role as an antagonist at endothelin and angiotensin receptors. This dual action helps modulate blood pressure and fluid retention.

Data

Research indicates that this compound may inhibit receptor binding through competitive inhibition, leading to reduced vasoconstriction effects associated with endothelin and angiotensin II signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but poorly soluble in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant analyses such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are used to confirm the identity and purity of the compound .

Applications

Scientific Uses

The primary applications of 3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one include:

  • Pharmaceutical Development: As a potential treatment for hypertension and heart failure due to its receptor antagonism.
  • Research Tool: Utilized in studies exploring the role of endothelin and angiotensin pathways in cardiovascular diseases.

Ongoing research continues to explore its efficacy and safety profile in clinical settings, highlighting its importance in modern medicinal chemistry .

Properties

CAS Number

1255948-73-2

Product Name

3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one

IUPAC Name

3-[[4-bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Molecular Formula

C21H29BrN2O2

Molecular Weight

421.4 g/mol

InChI

InChI=1S/C21H29BrN2O2/c1-3-5-8-19-23-21(11-6-7-12-21)20(25)24(19)14-16-9-10-18(22)17(13-16)15-26-4-2/h9-10,13H,3-8,11-12,14-15H2,1-2H3

InChI Key

RFGZLGQROLIHTP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)Br)COCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.